3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline

Catalog No.
S3403352
CAS No.
209959-69-3
M.F
C11H13ClN2O
M. Wt
224.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline

CAS Number

209959-69-3

Product Name

3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline

IUPAC Name

(4-amino-2-chlorophenyl)-pyrrolidin-1-ylmethanone

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

InChI

InChI=1S/C11H13ClN2O/c12-10-7-8(13)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2

InChI Key

GFUOTURTLDWQEO-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)Cl

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)Cl

3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline is an organic compound characterized by the molecular formula C10H12ClN2O. It is a derivative of aniline, where the hydrogen atom at the para position is substituted with a pyrrolidin-1-ylcarbonyl group, and a chlorine atom is present at the meta position. This compound is notable for its structural features that include both aromatic and aliphatic components, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science .

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol or other functional groups under appropriate conditions.
  • Oxidation Reactions: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives

    3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline has several applications across various fields:

    • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects.
    • Material Science: The compound is utilized in developing advanced materials, including polymers and coatings.
    • Biological Studies: It is employed to study biological processes and develop bioactive molecules .

    These applications underscore its importance in both research and industrial contexts.

The biological activity of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline has been explored in various studies. It has shown potential interactions with several biological targets:

  • Enzyme Interactions: The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to alterations in metabolic pathways, influencing the pharmacokinetics of co-administered drugs .
  • Cellular Effects: Research indicates that this compound may affect cellular signaling pathways and gene expression, particularly those related to oxidative stress and apoptosis .

These properties suggest its utility in drug development and therapeutic applications.

The synthesis of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline typically involves the following steps:

  • Formation of 3-Chloro-4-nitroaniline: Starting from aniline derivatives, a chlorination reaction introduces the chlorine atom at the meta position.
  • N-Arylation of Pyrrolidine: The reaction between pyrrolidine and 3-chloro-4-nitroaniline occurs in the presence of a base (e.g., potassium carbonate) and a palladium catalyst under reflux conditions, yielding 3-chloro-4-(pyrrolidin-1-yl)nitrobenzene.
  • Reduction of Nitro Group: The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium catalyst, resulting in the final product, 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline .

This method highlights the versatility of palladium-catalyzed reactions in synthesizing complex organic molecules.

Interaction studies involving 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline have revealed significant insights into its biochemical behavior:

  • Metabolic Pathways: Investigations have shown that this compound can influence metabolic pathways by interacting with enzymes involved in drug metabolism, potentially affecting drug efficacy and safety profiles .

Such studies are crucial for understanding how this compound may behave in biological systems and its implications for drug development.

Similar Compounds

Several compounds share structural similarities with 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-ChloroanilineChlorine at meta positionSimple structure; widely studied
4-ChloroanilineChlorine at para positionSimilar reactivity but different properties
3-(Pyrrolidinyl)anilinePyrrolidine attached directlyLacks carbonyl functionality
3-Chloro-N-(pyrrolidinyl)benzamideAmide functional groupPotentially different biological activities

The uniqueness of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline lies in its combination of both a pyrrolidine ring and a carbonyl group, which may confer distinct pharmacological properties compared to similar compounds.

XLogP3

1.8

Dates

Modify: 2023-08-19

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